1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-3-5-16(6-4-15)23-18(24)22-12-14-2-1-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTGTCCYVLWCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea typically involves the reaction of 3-(4-chlorophenyl)urea with a bipyridine derivative. One common method is to react 3-(4-chlorophenyl)urea with 2,4’-bipyridine-3-carboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or metal-dependent pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(3-(2-chloropyrimidin-4-yl)phenyl)urea (Compound 14a)
- Structure : Contains a pyrimidinyl-phenyl group.
- Molecular Weight : 359.0 g/mol (MS data) .
- Synthesis : 40% yield via reaction of 3-(2-chloropyrimidin-4-yl)aniline with 4-chlorophenyl isocyanate in CH₂Cl₂ .
- Application: Acts as an allosteric modulator of cannabinoid receptors, likely due to the pyrimidine ring’s role in receptor binding .
- Key Difference : The pyrimidine substituent may enhance binding affinity to central nervous system targets compared to the bipyridine group in the target compound.
Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
- Structure : Includes a trifluoromethyl group and a 4-hydroxyphenyl moiety.
- Synthesis : Prepared via carbamate intermediate with DABCO catalysis in acetonitrile .
- Key Difference : The hydroxyl group improves solubility but may reduce membrane permeability compared to the hydrophobic bipyridine substituent .
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea
- Structure : Substituted with a propargyl group.
- Molecular Weight : 208.65 g/mol (C₁₀H₉ClN₂O) .
- Application: Potential use in click chemistry or as a synthetic intermediate due to the alkyne functionality .
- Key Difference : The propargyl group offers reactivity for conjugation, unlike the aromatic bipyridine system.
1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea
- Structure : Contains a naphthalene sulfonyl group.
- Molecular Weight : 360.81 g/mol (C₁₇H₁₃ClN₂O₃S) .
- Key Difference : The bulky sulfonyl group may hinder membrane penetration but enhance binding to hydrophobic pockets in enzymes or receptors .
Comparative Data Table
Key Insights
Substituent Effects :
- Aromatic Systems (Pyrimidine/Bipyridine) : Enhance receptor binding via π-π interactions but differ in steric bulk and electronic profiles. Bipyridine’s dual aromatic rings may offer stronger chelation or allosteric modulation .
- Fluorinated Groups (e.g., Diflubenzuron) : Improve metabolic stability and pesticidal activity but reduce versatility in medicinal applications .
- Hydrophilic Groups (e.g., Hydroxyphenyl) : Increase solubility but limit blood-brain barrier penetration .
Synthesis Efficiency : Yields vary significantly (e.g., 40% for Compound 14a vs. unreported values for others), suggesting that sterically demanding substituents (e.g., bipyridine) may require optimized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
